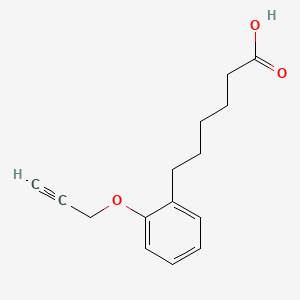

6-(2-propargyloxyphenyl)hexanoic acid

Übersicht

Beschreibung

Propylenphosphonsäure, auch bekannt als PPOH, ist eine chemische Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen. Sie ist ein wichtiges Zwischenprodukt bei der Synthese von Breitbandantibiotika wie Phosphonomycin. Die Verbindung ist bekannt für ihre einzigartigen chemischen Eigenschaften und ihre Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen.

Herstellungsmethoden

Die Herstellung von Propylenphosphonsäure umfasst mehrere Schritte. Eine gängige Methode beginnt mit Phosphortrichlorid und Propargylalkohol als Ausgangsmaterialien. Die Reaktion beinhaltet die Einführung eines Gases, das nicht mit dem System reagiert, um das erzeugte Chlorwasserstoff durch Gasstrom zu entfernen. Die Mischung wird dann mit tert-Butylalkohol behandelt, erhitzt, umgelagert und katalytisch hydriert, um den Di-tert-Butylester der Propylenphosphonsäure zu erhalten. Schließlich wird der Ester unter sauren Bedingungen hydrolysiert, um Propylenphosphonsäure zu erhalten .

Chemische Reaktionsanalyse

Propylenphosphonsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Phosphonsäurederivate zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um verschiedene Phosphonsäureester zu erhalten.

Substitution: Propylenphosphonsäure kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Phosphonsäuregruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Wasserstoffgas für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise verschiedene Phosphonsäurederivate und -ester .

Wissenschaftliche Forschungsanwendungen

Propylenphosphonsäure hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Sie wird als Zwischenprodukt bei der Synthese verschiedener chemischer Verbindungen verwendet, darunter Antibiotika und andere Pharmazeutika.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten und Interaktionen mit biologischen Molekülen untersucht.

Medizin: Propylenphosphonsäurederivate werden auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung von Antibiotika.

Industrie: Die Verbindung wird bei der Produktion verschiedener industrieller Chemikalien und Materialien verwendet

Wirkmechanismus

Der Wirkmechanismus von Propylenphosphonsäure beinhaltet ihre Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung ist dafür bekannt, die Synthese von Epoxyeicosatriensäuren zu hemmen, indem sie die Aktivität von Epoxigenase-Enzymen blockiert. Diese Hemmung wirkt sich auf verschiedene biologische Prozesse aus, darunter Vasodilatation und neurovaskuläre Kopplung. Die Wirkungen der Verbindung werden durch ihre Interaktion mit Cytochrom-P450-Enzymen und anderen molekularen Zielstrukturen vermittelt, die an der Synthese von Arachidonsäuremetaboliten beteiligt sind .

Vorbereitungsmethoden

The preparation of propylene phosphonic acid involves several steps. One common method starts with phosphorus trichloride and propargyl alcohol as initial raw materials. The reaction involves introducing a gas that does not react with the system to remove generated hydrogen chloride by gas flow. The mixture is then treated with tert-butyl alcohol, heated, rearranged, and catalytically hydrogenated to obtain the di-tert-butyl ester of propylene phosphonic acid. Finally, the ester is hydrolyzed under acidic conditions to yield propylene phosphonic acid .

Analyse Chemischer Reaktionen

Enzymatic Inhibition of Cytochrome P450 Epoxygenases

PPOH selectively inhibits CYP4A2 and CYP4A3 isozymes, which catalyze arachidonic acid epoxygenation at positions 11 and 12. Key characteristics include:

-

Selectivity : No inhibition of CYP4A1-mediated ω-hydroxylation (20-HETE synthesis) .

-

Mechanism : Competes with arachidonic acid for CYP binding, likely through hydrophobic interactions and propargyl group coordination .

| Parameter | CYP4A2/CYP4A3 Inhibition | CYP4A1 ω-Hydroxylation |

|---|---|---|

| Reaction Affected | Epoxygenation (11,12-EET) | 20-HETE synthesis |

| IC₅₀ | 90 µM | No inhibition |

| Key Structural Motif | Propargyloxy phenyl | N/A |

Biochemical Interactions in Vascular Studies

PPOH is used to dissect vasodilatory pathways involving CYP epoxygenases:

Human Coronary Arteriole (HCA) Dilation

-

ADP-induced dilation : Unaffected by PPOH (3×10⁻⁵ M), indicating CYP epoxygenases are not involved .

-

Bradykinin (BK)-induced dilation : Similarly unaffected, supporting H₂O₂ as the primary EDHF in this pathway .

| Inhibitor Tested | Target | Effect on BK Dilation |

|---|---|---|

| PPOH (3×10⁻⁵ M) | CYP epoxygenases | No inhibition |

| Catalase | H₂O₂ scavenger | 61% maximal dilation |

Interaction with Hydrogen Peroxide (H₂O₂)

-

Competitive Inhibition : H₂O₂ suppresses CYP2C9 and CYP2J2 epoxygenase activity (IC₅₀ = 13 µM and 0.3 µM, respectively), reducing EET synthesis .

-

Functional Antagonism : H₂O₂ attenuates AA-induced dilation in HCAs, suggesting redox modulation of CYP activity .

Synthetic and Analytical Data

While PPOH’s synthesis route is not explicitly detailed in accessible sources, its analogs and derivatives are synthesized via:

-

Propargylation : Coupling propargyl bromide to phenolic intermediates .

-

Carboxylic Acid Functionalization : Hexanoic acid chain elongation using standard alkylation techniques .

Key Analytical Properties :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanisms

6-(2-Propargyloxyphenyl)hexanoic acid is characterized by its unique structure, which contributes to its biological activity. It acts as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). The inhibition of this enzyme can lead to an increase in EETs, which are known for their vasodilatory effects and potential benefits in cardiovascular health .

Pharmacological Applications

-

Cardiovascular Research :

- The compound has been studied for its role in modulating vascular responses. In a study involving cirrhotic rats, it was shown that inhibition of soluble epoxide hydrolase could reduce portal pressure, indicating potential therapeutic applications for conditions like portal hypertension .

- Additionally, it has been implicated in enhancing the myogenic response of mesenteric arteries, suggesting a protective role against vascular complications associated with liver cirrhosis .

-

Inflammatory Diseases :

- This compound is being investigated for its anti-inflammatory properties. Research indicates that structural derivatives of similar compounds have shown promise as receptor antagonists for leukotriene B4, which plays a significant role in inflammatory processes . The ability of this compound to modulate inflammatory pathways could lead to its use in treating various inflammatory diseases.

Case Studies and Research Findings

- Vasodilatory Mechanisms : A study highlighted the interaction between hydrogen peroxide and cytochrome P450 epoxygenases in human coronary arterioles. The findings suggest that this compound can influence these interactions, thereby affecting vasodilatory responses . This mechanism underscores its potential utility in cardiovascular therapies.

- Clinical Implications : In vivo studies have demonstrated the efficacy of compounds similar to this compound in inhibiting leukotriene-induced airway obstruction, showcasing its potential as a therapeutic agent for respiratory conditions .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of propylene phosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of epoxyeicosatrienoic acids by blocking the activity of epoxygenase enzymes. This inhibition affects various biological processes, including vasodilation and neurovascular coupling. The compound’s effects are mediated through its interaction with cytochrome P450 enzymes and other molecular targets involved in the synthesis of arachidonic acid metabolites .

Vergleich Mit ähnlichen Verbindungen

Propylenphosphonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Phosphorsäure: Beide Verbindungen enthalten Phosphor, aber Phosphorsäure hat unterschiedliche chemische Eigenschaften und Anwendungen.

Phosphonsäure: Ähnlich wie Propylenphosphonsäure wird Phosphonsäure in verschiedenen chemischen Reaktionen und industriellen Anwendungen eingesetzt.

Phosphonomycin: Dieses Antibiotikum wird unter Verwendung von Propylenphosphonsäure als Zwischenprodukt synthetisiert, was die Bedeutung der Verbindung für pharmazeutische Anwendungen unterstreicht

Propylenphosphonsäure ist aufgrund ihrer spezifischen chemischen Struktur und ihrer Fähigkeit, an einer Vielzahl von chemischen Reaktionen teilzunehmen, eine wertvolle Verbindung sowohl in der Forschung als auch in industriellen Anwendungen.

Biologische Aktivität

6-(2-Propargyloxyphenyl)hexanoic acid (PPOH) is a synthetic compound with significant biological activity, particularly as an inhibitor of cytochrome P450 epoxygenase enzymes. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 206052-01-9

- Molecular Formula : C16H22O3

- Molecular Weight : 262.35 g/mol

PPOH is characterized by the presence of a propargyloxy group attached to a phenyl ring, which contributes to its unique pharmacological properties.

PPOH primarily functions as an inhibitor of cytochrome P450 epoxygenase activity. This inhibition affects the metabolism of arachidonic acid, leading to alterations in the production of epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory effects. The inhibition of this pathway has implications for vascular function and blood pressure regulation.

1. Vascular Effects

A study examining the effects of PPOH on functional vasodilation in rat models demonstrated its role in modulating arteriolar responses. When applied in conjunction with other inhibitors, PPOH did not significantly alter the vasodilatory response, suggesting its selective inhibition may preserve some vascular function:

- Experimental Setup : Rat spinotrapezius muscle was treated with PPOH alongside other inhibitors (l-NAME and indomethacin).

- Findings : The study found that while l-NAME significantly inhibited vasodilation, the presence of PPOH did not further diminish this effect, indicating a complex interaction between these pathways .

2. Inhibition of Cytochrome P450 Activity

PPOH has been shown to selectively inhibit cytochrome P450 epoxygenase activity, which is crucial for converting arachidonic acid into EETs. This action can lead to decreased levels of EETs and may have therapeutic implications for conditions characterized by excessive vasodilation or inflammation:

- Study Reference : Research indicates that PPOH is effective in elucidating the role of EETs in renal function and cardiovascular health .

Table 1: Summary of Key Studies Involving PPOH

Clinical Implications

The biological activity of this compound suggests potential therapeutic applications in cardiovascular diseases and conditions involving dysregulated vascular tone. By modulating the cytochrome P450 pathway, PPOH may offer a novel approach to managing hypertension and related disorders.

Eigenschaften

IUPAC Name |

6-(2-prop-2-ynoxyphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-12-18-14-10-7-6-9-13(14)8-4-3-5-11-15(16)17/h1,6-7,9-10H,3-5,8,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNYTKVXYZYERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40706337 | |

| Record name | 6-{2-[(Prop-2-yn-1-yl)oxy]phenyl}hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206052-01-9 | |

| Record name | 6-{2-[(Prop-2-yn-1-yl)oxy]phenyl}hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.